3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid
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Overview
Description
3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, and diiodophenyl groups
Preparation Methods
The synthesis of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves multiple steps, typically starting with the preparation of the core benzoic acid structure. The synthetic route may include:
Formation of the benzoic acid core: This can be achieved through various methods, such as the oxidation of toluene derivatives.
Introduction of the ethoxy group: This step often involves the use of ethyl iodide in the presence of a base.
Incorporation of the diiodophenyl group: This can be done through electrophilic substitution reactions using iodine and a suitable catalyst.
Formation of the cyano group: This step may involve the use of cyanogen bromide or similar reagents.
Final coupling reactions: The final steps involve coupling the intermediate products to form the complete compound under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and diiodophenyl groups play a crucial role in these interactions, potentially leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID include:
2-Amino-3,5-dichlorobenzoic acid: This compound shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.
4-Ethoxy-3,5-diiodophenyl derivatives: These compounds have similar ethoxy and diiodophenyl groups but may differ in other functional groups attached to the core structure.
The uniqueness of 3-{[(E)-2-CYANO-3-(4-ETHOXY-3,5-DIIODOPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H14I2N2O4 |
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Molecular Weight |
588.1 g/mol |
IUPAC Name |
3-[[(E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14I2N2O4/c1-2-27-17-15(20)7-11(8-16(17)21)6-13(10-22)18(24)23-14-5-3-4-12(9-14)19(25)26/h3-9H,2H2,1H3,(H,23,24)(H,25,26)/b13-6+ |
InChI Key |
CZCBQZGVJARKML-AWNIVKPZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I |
Origin of Product |
United States |
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